Ethyl methyl(3-oxobutyl)phosphinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[ethoxy(methyl)phosphoryl]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-10-11(3,9)6-5-7(2)8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXLACYLGNPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Pathways Involving Ethyl Methyl 3 Oxobutyl Phosphinate
Mechanistic Studies of P-C Bond Formation in Phosphinate Synthesis
The synthesis of β-ketophosphinates like Ethyl methyl(3-oxobutyl)phosphinate involves the formation of a crucial phosphorus-carbon (P-C) bond. The mechanisms for creating this bond are varied, with reactions like the Michaelis-Arbuzov and Hirao cross-coupling being prominent pathways for analogous compounds.
A common strategy involves the addition of a P-H bond across an activated double bond, such as in an α,β-unsaturated ketone. For instance, the addition of ethyl phosphinate to an appropriate alkene can proceed via a radical mechanism. organic-chemistry.org This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) under thermal conditions. organic-chemistry.org The reaction proceeds through the following steps:
Initiation: The initiator decomposes to form radicals.
Propagation: The initiator radical abstracts the hydrogen atom from ethyl phosphinate, generating a phosphinoyl radical. This P-centered radical then adds to the carbon-carbon double bond of the α,β-unsaturated ketone.
Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of ethyl phosphinate, yielding the final product and regenerating the phosphinoyl radical.
Alternatively, palladium-catalyzed cross-coupling reactions, analogous to the Hirao reaction, provide a pathway for forming P-C bonds by coupling H-phosphinates with aryl or vinyl halides. rsc.orgorganic-chemistry.org While not directly producing a β-keto structure, these methods are fundamental to constructing the P-C linkage in many organophosphorus compounds. The catalytic cycle for these reactions generally involves oxidative addition of the halide to a Pd(0) complex, followed by reaction with the phosphinate and reductive elimination to yield the product and regenerate the catalyst.
The table below summarizes key mechanistic approaches for P-C bond formation relevant to phosphinate synthesis.
| Reaction Type | Key Reagents | Mechanism | Notes |
| Radical Hydrophosphinylation | Alkene/Alkyne, H-Phosphinate, Radical Initiator (e.g., AIBN) | Free-radical chain reaction involving a P-centered radical. organic-chemistry.org | Effective for addition to C-C multiple bonds. |
| Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Halide, H-Phosphinate, Pd(0) Catalyst | Catalytic cycle involving oxidative addition and reductive elimination. rsc.orgorganic-chemistry.org | Primarily used for creating aryl-P or vinyl-P bonds. |
| Michaelis-Arbuzov Reaction | Alkyl Halide, Trivalent Phosphorus Ester | SN2 attack by phosphorus on the alkyl halide, followed by dealkylation. | A classic method for forming P-C bonds in phosphonates, with adaptations for phosphinates. |
Reactivity and Transformations of the Carbonyl Group within the 3-Oxobutyl Moiety
The ketone functionality within the 3-oxobutyl group is a primary site of reactivity in this compound, susceptible to a range of transformations.
Nucleophilic Additions to the Ketone Functionality
The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. youtube.comlibretexts.org Nucleophilic addition is a fundamental reaction type for this moiety. youtube.comlibretexts.orgyoutube.com
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated in a subsequent step to yield an alcohol product. libretexts.org
Common nucleophiles that can react with the ketone include:
Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
Organometallic Reagents (e.g., Grignard Reagents, Organolithiums): These provide a carbanion that attacks the carbonyl carbon, forming a new carbon-carbon bond and, after workup, a tertiary alcohol.
Amines: Primary amines add to the ketone to form an intermediate carbinolamine, which can then dehydrate to form an imine.
Water and Alcohols: In the presence of acid or base catalysts, water can add to form a hydrate (B1144303) (gem-diol), and alcohols can add to form hemiacetals and acetals. youtube.com
The reactivity of the ketone can be influenced by steric hindrance and electronic effects. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions. youtube.com
Enolate Chemistry and α-Functionalization Pathways
The protons on the carbon atoms alpha to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate, acting as a carbon-centered nucleophile.
The formation of the enolate allows for a variety of α-functionalization reactions:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-position can be halogenated.
Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone.
The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base, solvent, and temperature, leading to either the kinetic or thermodynamic enolate.
Reaction Kinetics and Thermodynamics of Phosphinate Transformations
The rates and equilibrium positions of reactions involving phosphinates are governed by kinetic and thermodynamic principles. While specific data for this compound is not extensively documented, general trends for organophosphorus compounds can be considered.
Hydrolysis of phosphinate esters, for example, can occur under both acidic and basic conditions, and the reaction rate is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom. mdpi.com Base-catalyzed hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. mdpi.com Studies on similar phosphinates have shown that increased steric hindrance around the phosphorus atom significantly decreases the rate of hydrolysis. mdpi.com
Thermodynamically, the formation of organophosphate and phosphinate compounds from their constituent parts requires an energy input, on the order of ~15 kJ/mol for phosphorylation. nih.gov The stability of the P-C bond is a key thermodynamic feature of phosphinates. The cleavage of this bond is generally not favored, although it can be achieved under specific enzymatic or radical conditions. nih.gov
The table below outlines factors influencing the kinetics and thermodynamics of common phosphinate transformations.
| Transformation | Kinetic Factors | Thermodynamic Factors |
| Ester Hydrolysis | pH, Temperature, Steric Hindrance at P-center mdpi.com | Stability of the resulting phosphinic acid and alcohol. |
| Nucleophilic Addition to C=O | Steric hindrance at carbonyl, Nucleophile strength. | Stability of the addition product (e.g., alcohol). |
| Enolate Formation | Base strength, Temperature, Solvent. | Acidity of the α-proton, Stability of the resulting enolate. |
| P-C Bond Cleavage | High energy input required (e.g., radical initiation). | High stability of the P-C bond. nih.gov |
Intramolecular Cyclization Pathways for Phosphinate-Containing Precursors
Phosphinate-containing molecules, such as derivatives of this compound, can serve as precursors for the synthesis of phosphorus-containing heterocyclic compounds through intramolecular cyclization. nih.gov These reactions are valuable for creating complex ring systems with defined stereochemistry.
One common strategy involves the intramolecular reaction between a nucleophilic phosphorus species and an electrophilic center within the same molecule. For example, a precursor with a phosphinate group and a suitably positioned leaving group or multiple bond can undergo cyclization to form five- or six-membered rings.
Radical cyclization is another powerful method. rsc.org A radical can be generated at one point in the molecule, which then adds to an internal double or triple bond, leading to the formation of a cyclic radical that is subsequently quenched. The stereochemical outcome of such cyclizations can often be controlled by the conformation of the acyclic precursor. rsc.org For example, allenylphosphine oxides can act as precursors for intramolecular cyclization to generate phosphorus-based indenes and benzofurans. nih.gov
Catalytic Cycles in Phosphinate-Mediated Reactions and their Mechanistic Interpretation
While phosphinates themselves are not typically the catalysts, the underlying chemistry of related trivalent phosphorus compounds (phosphines) is central to many catalytic cycles. nih.govresearchgate.net These cycles often rely on the ability of phosphorus to cycle between different oxidation states, primarily P(III) and P(V).
In nucleophilic phosphine (B1218219) catalysis, a P(III) phosphine initiates the cycle by adding to an electrophilic substrate (like an activated alkene or alkyne) to form a reactive zwitterionic intermediate, such as a phosphonium (B103445) ylide. nih.gov This intermediate then participates in the main bond-forming event of the reaction before the phosphine is eliminated and regenerated, closing the catalytic loop.
Many well-known stoichiometric reactions mediated by phosphines, such as the Wittig, Mitsunobu, and Appel reactions, generate phosphine oxide as a byproduct. researchgate.net A significant area of research is the development of catalytic versions of these reactions. This is achieved by using a stoichiometric reducing agent (often a silane) to reduce the P(V) phosphine oxide back to the P(III) phosphine in situ, thus regenerating the active catalyst and allowing it to re-enter the cycle. researchgate.net This approach transforms a phosphine-promoted reaction into a phosphine-catalyzed one. researchgate.net
The fundamental steps in such a catalytic cycle are:
Reaction: The P(III) phosphine reacts with the substrates to form the desired product and P(V) phosphine oxide.
Reduction: A reducing agent reduces the phosphine oxide back to the active P(III) phosphine.
Regeneration: The regenerated phosphine re-enters the cycle.
This concept of phosphorus redox cycling is a key strategy for developing more sustainable and efficient chemical transformations. researchgate.net
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds. The presence of the spin-active ³¹P nucleus offers a direct observational window into the chemical environment around the phosphorus atom.
Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally valuable for identifying and studying phosphorus-containing compounds. researchgate.net The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, which provides excellent NMR sensitivity. mdpi.comwikipedia.org Its broad chemical shift range allows for clear separation and identification of different phosphorus environments. mdpi.com Spectra are typically recorded with proton (¹H) decoupling to simplify the spectrum to a single peak (for a single phosphorus environment), though coupled spectra can provide crucial information about neighboring protons. huji.ac.il
For Ethyl methyl(3-oxobutyl)phosphinate, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum, characteristic of the phosphinate functional group. The precise chemical shift provides information about the oxidation state and bonding environment of the phosphorus atom.
To fully assign the structure, multi-dimensional NMR techniques are employed.
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of the carbon skeleton's proton network, such as the relationship between the CH₂ protons at C2 and C4 and the methyl protons at C5.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is essential for unambiguous assignment of the ¹³C spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, revealing connectivity between different functional groups. For instance, it can connect the P-CH₃ protons to the phosphorus atom and the ester ethyl group's protons to the phosphinate oxygen.
¹H-³¹P Correlation Spectroscopy: Directly links protons to the phosphorus atom, confirming which protons are on adjacent carbons or the P-methyl group. One-bond P-H couplings are typically large (600-700 Hz), while three-bond couplings are smaller (5-10 Hz). huji.ac.il
| Atom | Technique | Expected Chemical Shift (ppm) | Key Correlations / Coupling (J) in Hz |
|---|---|---|---|
| P | ³¹P NMR | +30 to +60 | Coupling to P-CH₃ and P-O-CH₂ protons |
| P-CH₃ | ¹H NMR | 1.2 - 1.8 | Doublet, ²JP-H ≈ 12-18 Hz |
| P-O-CH₂-CH₃ | ¹H NMR | 3.8 - 4.2 | Multiplet due to coupling with ³¹P and CH₃ |
| P-O-CH₂-CH₃ | ¹H NMR | 1.1 - 1.4 | Triplet, ³JH-H ≈ 7 Hz |
| C=O (C3) | ¹³C NMR | 205 - 215 | HMBC correlation to C2-H and C4-H protons |
| CH₃-C=O (C5) | ¹³C NMR | 25 - 35 | HSQC correlation to C5-H protons |
Isotopic labeling is a powerful technique used to trace the path of specific atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. ias.ac.inwikipedia.org In this method, an atom in the reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). slideshare.netcreative-proteomics.com The location of this isotopic label in the final products is then determined, often using NMR or mass spectrometry. wikipedia.org
For this compound, several labeling strategies could be used to probe reaction mechanisms:
¹³C Labeling: Synthesizing the molecule with a ¹³C label at the C3 carbonyl position would allow its fate to be tracked in reactions such as aldol (B89426) condensations or reductions. Observing the position of the ¹³C signal in the product's ¹³C NMR spectrum would confirm whether the carbonyl group was directly involved in bond formation.
¹⁸O Labeling: Introducing an ¹⁸O label at the P=O position could elucidate mechanisms of phosphoryl transfer reactions. nih.gov Analysis by ³¹P NMR or mass spectrometry can reveal whether the original P=O bond remains intact or is cleaved during the reaction. nih.gov This has been a powerful tool for studying transition state structures in phosphoryl transfer processes. nih.gov
Deuterium (B1214612) (²H) Labeling: Placing deuterium atoms on the C2 or C4 positions could be used to study the kinetics and mechanism of reactions involving proton transfer, such as enolate formation, by observing kinetic isotope effects.
Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Products
Mass spectrometry (MS) is an essential tool for determining the molecular weight of compounds and deducing their structure from fragmentation patterns. nih.gov For organophosphorus compounds, techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used. ingentaconnect.com
In the analysis of this compound (Molecular Weight: 192.18 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its mass. The subsequent fragmentation provides structural clues. Phosphonate (B1237965) and phosphinate esters exhibit characteristic fragmentation pathways, often involving rearrangements and cleavage of the P-O and P-C bonds. acs.org
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 192 | [C₇H₁₅O₃P]⁺ | Molecular Ion (M⁺) |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the keto group |
| 149 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 135 | [M - C₄H₇O]⁺ | Cleavage of the C-C bond adjacent to the phosphinate group |
| 116 | [C₄H₇O₂P]⁺ | McLafferty rearrangement involving the keto group and subsequent cleavage |
By coupling MS with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be analyzed. This allows for the identification of transient intermediates and final products, providing a detailed picture of the reaction pathway.
X-ray Diffraction Analysis of Single Crystals for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com This analysis yields a precise map of electron density, from which the positions of all atoms (except sometimes hydrogen) can be determined, providing exact bond lengths, bond angles, and torsional angles. nih.gov
While no published crystal structure for this compound is currently available, obtaining one would provide invaluable information:
Absolute Configuration: The phosphorus atom in this compound is a stereocenter. If a chiral resolution is performed, X-ray diffraction of a single crystal of one enantiomer can determine its absolute (R or S) configuration.
Conformation: The analysis would reveal the preferred conformation of the oxobutyl chain and the ethyl group relative to the phosphorus center in the solid state.
Intermolecular Interactions: It would show how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or dipole-dipole interactions that influence the material's physical properties.
The successful application of this technique is entirely dependent on the ability to grow high-quality single crystals, which can be a significant challenge. nih.gov
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.govmdpi.com These techniques are highly effective for identifying the functional groups present in a molecule. mdpi.com
For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its key structural features:
P=O Stretch: A very strong and prominent absorption in the IR spectrum, typically found between 1200 and 1300 cm⁻¹, is characteristic of the phosphinate group.
C=O Stretch: A strong, sharp absorption band in the IR spectrum around 1715 cm⁻¹ confirms the presence of the saturated ketone.
P-O-C Stretch: These vibrations appear in the fingerprint region of the IR spectrum, typically between 1000 and 1100 cm⁻¹.
C-H Stretches: Found in the 2850-3000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (Ketone) | Stretching | 1710 - 1725 | Strong |
| P=O (Phosphinate) | Stretching | 1200 - 1300 | Very Strong |
| P-O-C | Stretching | 1000 - 1100 | Strong |
| P-C | Stretching | 650 - 800 | Medium-Weak |
Computational and Theoretical Chemistry Approaches to Ethyl Methyl 3 Oxobutyl Phosphinate
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of organophosphorus compounds like Ethyl methyl(3-oxobutyl)phosphinate. These methods allow for the investigation of molecular characteristics that can be difficult to probe experimentally, offering insights into electronic structure, reaction mechanisms, and intermolecular forces.
Future Perspectives and Research Challenges
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of Ethyl methyl(3-oxobutyl)phosphinate will likely focus on aligning with the principles of green chemistry to enhance sustainability and efficiency. rsc.orgbioengineer.org Traditional methods for creating phosphorus-carbon bonds, while effective, often rely on harsh reagents and generate significant waste. acs.orgepa.gov Research is needed to develop cleaner synthetic pathways.
Key research objectives include:
Avoiding Hazardous Reagents: A primary goal is to move away from synthetic routes that utilize phosphorus trichloride (B1173362) (PCl3), a highly toxic and corrosive precursor common in organophosphorus chemistry. acs.orgepa.gov Alternative, safer phosphorus sources, such as hypophosphites, could be explored. acs.orgepa.gov
Green Methodologies: The application of modern sustainable techniques could drastically reduce the environmental footprint of the synthesis. rsc.org This includes exploring methods such as ultrasound-assisted synthesis, which uses sonic waves to promote reactions, and microwave-promoted synthesis, which transfers energy directly into the reaction mixture. rsc.org
Benign Solvent Systems: Replacing volatile and toxic organic solvents is crucial. Research into using water or benign systems like Polyethylene Glycol (PEG), which can enhance the reactivity of inorganic bases, presents a promising avenue. rsc.orgfrontiersin.org Solvent-free reaction conditions should also be investigated. rsc.org
Catalytic Approaches: Developing catalytic versions of key reactions, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, could improve atom economy and reduce waste. rsc.orgfrontiersin.orgwikipedia.org This might involve using Lewis acid catalysts or novel organocatalysts to facilitate the formation of the C-P bond under milder conditions.
Table 1: Comparison of Conventional vs. Prospective Sustainable Synthetic Routes
| Parameter | Conventional Route (e.g., Modified Arbuzov) | Prospective Green Route |
| Phosphorus Source | PCl₃-derived intermediates | Hypophosphorous acid derivatives |
| Solvent | Toluene, Dichloromethane (Volatile Organics) | Water, PEG-400, or Solvent-Free |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |
| Catalyst | Stoichiometric reagents or harsh catalysts | Recyclable Lewis acids, Organocatalysts |
| Waste Profile | Halogenated waste, by-products | Reduced by-products, biodegradable waste |
| Efficiency Metric | Moderate yield, high E-factor | High yield, low E-factor (projected) |
Exploration of Novel Reactivity and Cascade Transformations
The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations, particularly cascade reactions where multiple bonds are formed in a single operation. The interaction between the nucleophilic phosphorus center and the electrophilic carbonyl group can be strategically exploited.
Future research directions could include:
Intramolecular Cyclizations: The four-carbon chain separating the phosphinate and keto groups is ideal for designing intramolecular cyclization reactions to form five- or six-membered phosphorus-containing heterocycles. These reactions could be triggered by activating either the phosphinate or the carbonyl group.
Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to build complex molecular architectures. The phosphinate could act as a nucleophile while the ketone engages with other reagents.
Phosphine-Catalyzed Cascade Reactions: The compound could be a substrate in nucleophilic phosphine (B1218219) catalysis. nih.govacs.org For example, a chiral phosphine could initiate a cascade by reacting with another substrate, with the resulting intermediate being trapped by the oxobutyl moiety of the phosphinate, leading to complex, enantioenriched products. acs.org
Enzyme-Mediated Transformations: The use of enzymes to catalyze reactions involving organophosphorus compounds is a growing field. nih.gov Research into enzymes that can selectively act on the phosphinate or ketone function could enable highly specific and sustainable transformations, potentially leading to cascade processes for synthesizing valuable molecules. mdpi.comnih.gov
Expansion of Catalytic Applications beyond Current Scope
Phosphinates and related phosphonates have found utility as ligands for metal catalysts and as organocatalysts themselves. nih.govscispace.com The specific structure of this compound makes it an attractive candidate for development in catalysis.
Potential areas for expansion are:
Ligand Development for Homogeneous Catalysis: The phosphinate moiety can coordinate with transition metals. The oxobutyl group provides an additional functional handle that could be used to tune the steric and electronic properties of the resulting metal complex or to immobilize the catalyst on a solid support. These new ligands could be screened for activity in cross-coupling, hydrogenation, and oxidation reactions. scispace.com
Heterogeneous Catalyst Design: The compound could serve as a precursor for creating solid-supported catalysts. For instance, it could be incorporated into metal phosphonate (B1237965) frameworks, where the organic groups can influence the catalytic environment. mdpi.com Zirconium phosphonates, known for their thermal stability and tunable acidity, represent a particularly promising class of materials to explore. mdpi.com
Organocatalysis: The phosphorus atom, after suitable modification, could function as a Lewis base or nucleophilic catalyst. nih.gov The ketone group could act as a hydrogen bond donor/acceptor site to help organize substrates in an asymmetric transformation, suggesting potential applications in enantioselective catalysis.
Table 2: Potential Catalytic Roles for this compound Derivatives
| Catalysis Type | Role of the Phosphinate Moiety | Role of the Oxobutyl Moiety | Potential Reaction Application |
| Homogeneous | P-center as a coordinating ligand for metals (e.g., Pd, Rh, Cu) | Steric/electronic tuning; secondary coordination site | Suzuki coupling, Hydroformylation |
| Heterogeneous | Linker in metal phosphonate frameworks (e.g., Zr-phosphonate) | Modulating pore size and surface hydrophobicity | Biomass conversion, Acid-catalyzed condensations |
| Organocatalysis | Nucleophilic center (phosphine catalysis) | Substrate orientation via H-bonding; Brønsted base site | Michael addition, Aldol (B89426) reactions |
Integration into Emerging Fields of Materials Science and Nanotechnology
The self-assembly properties and coordination capabilities of phosphonate and phosphinate ligands are being increasingly used to create advanced materials. researchgate.netacs.orgmdpi.com this compound could serve as a unique building block for novel functional materials.
Future research should focus on:
Metal-Organic Frameworks (MOFs): Using the phosphinate group as a robust anchoring point to connect metal ions or clusters, it may be possible to construct novel porous MOFs. mdpi.com The pendant oxobutyl chain within the pores could be used for post-synthetic modification or to create specific binding sites for targeted gas sorption or separation. mdpi.com
Hybrid Nanomaterials: The phosphinate can act as a strong ligand to passivate the surface of nanoparticles (e.g., quantum dots, magnetic nanoparticles), enhancing their stability and processability. The ketone functionality provides a convenient site for conjugating other molecules, such as fluorescent dyes or bioactive agents.
Functional Polymers: The compound could be incorporated as a monomer into polymerization reactions. The resulting polymers would feature phosphinate groups in the backbone or as side chains, imparting properties such as flame retardancy, ion-chelating ability, or improved adhesion.
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate progress in the aforementioned areas, a close integration of experimental research and computational modeling will be essential. rsc.orgresearchgate.net Computational chemistry can provide deep insights into the structure, reactivity, and properties of this compound and its derivatives.
Key synergistic strategies include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for new synthetic routes or cascade transformations. rsc.org This can help rationalize experimental observations and predict the feasibility of proposed reactions.
Catalyst Design: Computational screening can predict the binding affinity of the phosphinate ligand to various metal centers, guiding the design of new homogeneous catalysts. For heterogeneous systems like MOFs, modeling can predict pore structures and guest-host interactions.
Property Prediction: In silico tools can be used to predict the properties of new materials derived from the phosphinate, such as their electronic structure, thermal stability, and adsorption characteristics for specific molecules. rsc.org This allows for the rational design of materials with targeted functionalities, saving significant experimental time and resources.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl methyl(3-oxobutyl)phosphinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves catalytic methods, such as using anhydrous NiCl₂ to facilitate phosphinate ester formation (e.g., ethyl 2-methylphenyl(methyl)phosphinate in 94% yield) . Optimization includes solvent selection (e.g., polar aprotic solvents to enhance reaction rates) and purification via column chromatography with ethyl acetate/hexane gradients . For example, TLC monitoring (ethyl acetate:n-hexane, 1:1) ensures reaction completion before purification . Post-synthesis, chlorination with PCl₅ or radical chlorination can introduce functional groups for downstream applications .
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer :
- TLC : Monitors reaction progress using ethyl acetate:n-hexane (1:1) eluent .
- GC-MS : Utilizes helium carrier gas (1.51 ml/min), temperature gradients (70°C to 300°C), and NIST library matching for structural confirmation .
- NMR : ¹H and ³¹P NMR (e.g., δ 29.9 ppm for phosphinate derivatives) resolve stereochemistry and substituent effects .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ at m/z 463.1458) .
Q. How can column chromatography be optimized for purifying phosphinate esters like this compound?
- Methodological Answer : Use gradient elution with ethyl acetate:hexane (1:3) to separate polar byproducts. Pre-adsorption of crude product onto silica gel improves resolution. Post-purification, concentrate fractions under reduced pressure to avoid thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound, and what strategies address stereochemical ambiguities?
- Methodological Answer :
- Enzymatic Resolution : Bacterial phosphotriesterase mutants selectively hydrolyze (S)-configured isomers, as demonstrated with chiral phosphate/phosphinate libraries .
- Diastereomeric Salt Formation : Use enantiopure 1-phenylethylamines to crystallize diastereomers, followed by X-ray crystallography to assign absolute configurations (e.g., (Rₚ,S) vs. (Sₚ,R)) .
- Mosher Ester Analysis : Correlate ¹H/³¹P NMR shifts with stereochemistry (e.g., δ 7.86–6.88 ppm for triazolyl-phosphinates) .
Q. What computational methods guide the design of this compound derivatives with enhanced reactivity?
- Methodological Answer : DFT calculations predict electrophilic behavior and transition states for phosphorylation reactions. For example, ethynyl-triazolyl-phosphinates were designed using DFT to optimize regioselectivity in click chemistry . Molecular docking studies further elucidate interactions with biological targets (e.g., acetylcholinesterase for nerve agent analogs) .
Q. How do structural modifications at the phosphorus center influence the compound’s reactivity in organometallic catalysis?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, enabling nucleophilic substitution. Conversely, bulky substituents (e.g., cyclohexyl) sterically hinder coordination. Comparative studies of ethyl vs. methyl phosphinates show altered catalytic activity in Ni-mediated cross-couplings .
Q. What challenges arise in spectroscopic analysis of phosphinate derivatives, and how can data contradictions be resolved?
- Methodological Answer : Overlapping NMR signals (e.g., aromatic protons near phosphorus) require 2D techniques (COSY, HSQC) for assignment. Conflicting mass spectra peaks may arise from in-source fragmentation; HRMS with isotopic pattern analysis resolves ambiguities . For stereoisomers, combine enzymatic hydrolysis (selective for (S)-isomers) with X-ray crystallography .
Key Findings
- Stereoselectivity : Bacterial enzymes preferentially hydrolyze (S)-configured isomers, enabling enantiopure phosphinate synthesis .
- DFT Applications : Ethynyl-triazolyl-phosphinates designed via DFT show enhanced reactivity in modular electrophile synthesis .
- Structural Insights : X-ray crystallography and Mosher ester analysis resolve stereochemical ambiguities in phosphinate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
